N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide involves multi-step chemical reactions, starting from basic precursors to achieve the final compound. Saeed et al. (2020) report the synthesis of antipyrine derivatives, which share a core structure with our compound of interest, indicating the use of similar synthesis pathways could be applied. These pathways often involve the formation of the pyrazole ring, followed by the introduction of sulfonamide and benzamide groups through targeted reactions (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide has been elucidated using techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These methods provide detailed insights into the intermolecular interactions, including hydrogen bonding, π-interactions, and electrostatic energy contributions, which play a significant role in the stabilization of the compound's structure (Saeed et al., 2020).
Scientific Research Applications
Anticancer Applications
- Antiproliferative Activities : A study focusing on pyrazole-sulfonamide derivatives exhibited significant cell-selective effects against rat brain tumor cells (C6). Some compounds demonstrated broad-spectrum antitumor activity, comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
- Carbonic Anhydrase Inhibitory Activities : Research on polymethoxylated-pyrazoline benzene sulfonamides highlighted superior carbonic anhydrase inhibitory activity against human isoenzymes hCA I and II, indicating potential for cancer therapy due to the critical role of these enzymes in tumor progression and metastasis (Kucukoglu et al., 2016).
Antimicrobial Applications
- Novel Pyrazolopyrimidines : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized, showing enhanced antimicrobial activities against various bacteria and fungi. Some derivatives exceeded the activity of reference drugs, indicating their potential as new antimicrobial agents (Alsaedi et al., 2019).
Antipsychotic Applications
- Potential Antipsychotic Agents : The synthesis and evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols demonstrated significant antipsychotic-like profiles in behavioral animal tests. These compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).
Other Applications
- Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their derivatives exhibited significant anti-influenza A virus (H5N1) activities, highlighting their potential as antiviral agents against bird flu influenza (Hebishy et al., 2020).
- Electrophysiological Activity : N-Substituted imidazolylbenzamides or benzene-sulfonamides showed potential as selective class III agents for cardiac electrophysiological activity, indicating their use in treating arrhythmias (Morgan et al., 1990).
Future Directions
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(2-fluoroethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O3S/c1-12-10-13(2)21(20-12)9-8-18-16(22)14-4-3-5-15(11-14)25(23,24)19-7-6-17/h3-5,10-11,19H,6-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVMIGQWYNPQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)NCCF)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide |
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